Triethylamine picrate (CAS 900-50-5) is a well-characterized, crystalline organic salt formed by the neutralization of the tertiary amine triethylamine with picric acid. In procurement and material selection contexts, it is primarily sourced as a highly stable analytical standard, a reliable picrate-donor for charge-transfer complexation, and a benchmark derivative for amine isolation workflows. Unlike its highly sensitive acidic precursor, this pre-formed salt offers a predictable melting point of 171 °C and specific solubility profiles in organic solvents like methylene chloride. This makes it a bench-stable, stoichiometrically exact material for quantitative spectrophotometry and structural elucidation, eliminating the regulatory and safety burdens of handling explosive raw materials [REFS-1, REFS-2].
Buyers often attempt to substitute pre-synthesized triethylamine picrate by generating it in-situ from triethylamine and picric acid, or by using common salts like triethylamine hydrochloride. In-situ generation introduces critical stoichiometric variability and moisture contamination—since picric acid must be shipped with 30-35% water for safety—which severely compromises the accuracy of quantitative spectrophotometric assays that rely on exact molar extinction coefficients [1]. Furthermore, substituting with triethylamine hydrochloride fails in structural and analytical workflows; hydrochlorides lack the distinct UV-Vis chromophore of the picrate anion and produce significantly different NMR chemical shifts, rendering them inadequate when precise conformational resolution or charge-transfer evidence is required [2].
For quantitative assays, pre-synthesized triethylamine picrate provides an exact, baseline-stable chromophore. It exhibits a highly specific molar extinction coefficient of 14,500 M⁻¹cm⁻¹ at 358 nm in methylene chloride, allowing for precise calibration in capillary electrophoresis and UV-Vis spectrophotometry [1]. Crude in-situ mixtures inherently suffer from absorbance variations due to unreacted precursors and water content, making the isolated salt mandatory for reproducible analytical workflows.
| Evidence Dimension | Molar Extinction Coefficient Reliability |
| Target Compound Data | 14,500 M⁻¹cm⁻¹ at 358 nm (exact, stable) |
| Comparator Or Baseline | In-situ generated amine picrate (variable absorbance, baseline drift) |
| Quantified Difference | Eliminates stoichiometric error and moisture-induced absorbance variability |
| Conditions | Methylene chloride solvent, 358 nm UV-Vis detection |
Procuring the pre-formed salt ensures immediate, reproducible calibration for quantitative assays without the labor and error margins of in-house titration.
The procurement of triethylamine picrate completely bypasses the severe handling restrictions associated with pure picric acid. While picric acid is a Class 1 explosive when dry and must be shipped and stored wetted with at least 30-35% water, triethylamine picrate is a stable, non-explosive crystalline solid with a sharp melting point of 171 °C [1]. This allows chemists to weigh and process the picrate moiety under strictly anhydrous conditions without triggering the detonation risks or regulatory hurdles of the free acid.
| Evidence Dimension | Handling State and Thermal Stability |
| Target Compound Data | Stable anhydrous crystalline solid (mp 171 °C) |
| Comparator Or Baseline | Picric Acid (Explosive when dry, requires >30% water wetting) |
| Quantified Difference | 100% reduction in desiccation-induced detonation risk |
| Conditions | Standard laboratory weighing and anhydrous reaction conditions |
It allows industrial and analytical laboratories to safely utilize the picrate anion in anhydrous processes without the severe safety liabilities of dry picric acid.
In structural elucidation workflows, the choice of amine salt significantly impacts the resolution of NMR spectra. Triethylamine picrate induces distinct chemical shifts for the α and β protons compared to standard halide salts. For example, in CDCl3, the Δ(αCH2) shift for the picrate salt is 0.75 ppm, whereas the hydrochloride salt only produces a shift of 0.64 ppm [1]. This enhanced deshielding effect provided by the picrate counterion is critical for resolving overlapping signals in complex bicyclic or alkaloid structures.
| Evidence Dimension | NMR Chemical Shift (ΔαCH2) |
| Target Compound Data | 0.75 ppm |
| Comparator Or Baseline | Triethylamine hydrochloride (0.64 ppm) |
| Quantified Difference | +0.11 ppm enhanced deshielding shift |
| Conditions | CDCl3 solvent, 1H NMR spectroscopy |
Buyers conducting complex structural characterizations should procure the picrate salt to achieve superior signal resolution that common hydrochloride salts cannot provide.
Where this compound is the right choice for establishing exact calibration curves, leveraging its reliable 14,500 M⁻¹cm⁻¹ molar extinction coefficient without the interference of unreacted precursors or moisture found in crude mixtures [1].
Where this compound is the right choice for introducing the picrate anion into moisture-sensitive organic syntheses, bypassing the safety hazards and mandatory water contamination associated with wetted picric acid [2].
Where this compound is the right choice for resolving complex 1H NMR spectra, utilizing its strong deshielding effect to separate overlapping aliphatic signals that remain convoluted when using standard hydrochloride salts [3].